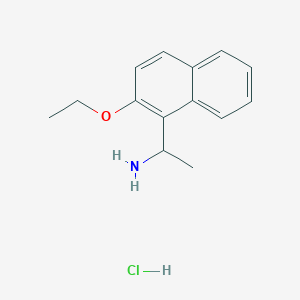
1-(2-Ethoxy-naphthalen-1-yl)-ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride is a chemical compound with a unique structure that includes an ethoxy group attached to a naphthalene ring, which is further connected to an ethylamine group
Vorbereitungsmethoden
The synthesis of 1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxynaphthalene and ethylamine.
Reaction Conditions: The reaction between 2-ethoxynaphthalene and ethylamine is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxynaphthalen-1-yl)-ethylamine hydrochloride: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and biological activity.
1-(2-Propoxynaphthalen-1-yl)-ethylamine hydrochloride: The presence of a propoxy group can affect the compound’s solubility and interaction with molecular targets.
1-(2-Butoxynaphthalen-1-yl)-ethylamine hydrochloride: The longer butoxy chain can influence the compound’s physical properties and its behavior in chemical reactions.
The uniqueness of 1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18ClNO |
|---|---|
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
1-(2-ethoxynaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15;/h4-10H,3,15H2,1-2H3;1H |
InChI-Schlüssel |
NBDOLLQGZYUPSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


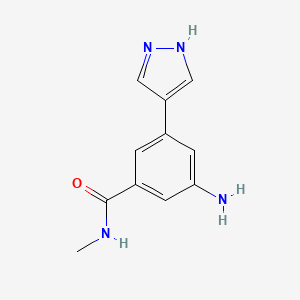
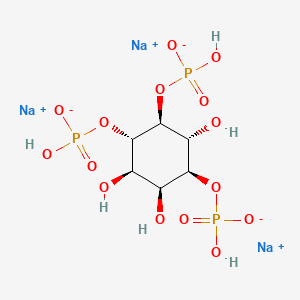
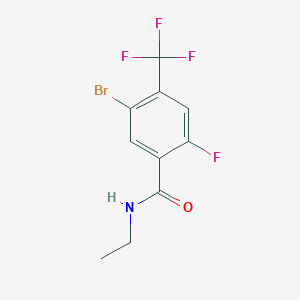

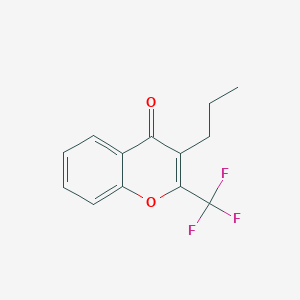
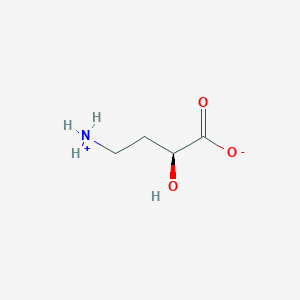

![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)
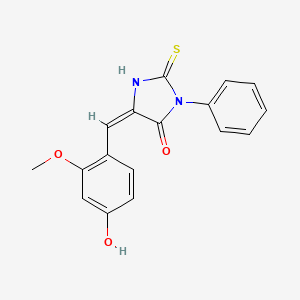
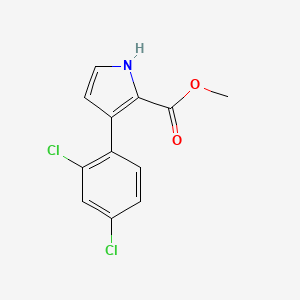
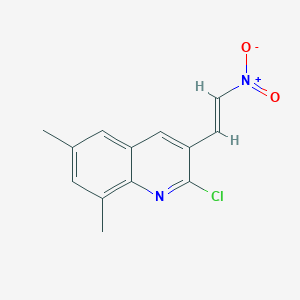
![4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B13724481.png)
![3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13724486.png)
